1-(4-Chlorophenyl)-3-(4-methoxyphenyl)-3-(phenylsulfonyl)propan-1-one
CAS No.: 315242-21-8
Cat. No.: VC5185575
Molecular Formula: C22H19ClO4S
Molecular Weight: 414.9
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 315242-21-8 |
|---|---|
| Molecular Formula | C22H19ClO4S |
| Molecular Weight | 414.9 |
| IUPAC Name | 3-(benzenesulfonyl)-1-(4-chlorophenyl)-3-(4-methoxyphenyl)propan-1-one |
| Standard InChI | InChI=1S/C22H19ClO4S/c1-27-19-13-9-17(10-14-19)22(28(25,26)20-5-3-2-4-6-20)15-21(24)16-7-11-18(23)12-8-16/h2-14,22H,15H2,1H3 |
| Standard InChI Key | JOHYDNBMGWOZNE-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C(CC(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3 |
Introduction
Structural and Electronic Characteristics
Molecular Architecture
The IUPAC name—3-(benzenesulfonyl)-1-(4-chlorophenyl)-3-(4-methoxyphenyl)propan-1-one—precisely describes its three-dimensional arrangement. The central propan-1-one group is flanked by:
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A 4-chlorophenyl ring at position 1, introducing electron-withdrawing effects via the chlorine atom.
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A 4-methoxyphenyl group at position 3, contributing electron-donating methoxy substituents.
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A phenylsulfonyl group at position 3, adding polar character and potential hydrogen-bonding sites .
The SMILES string COC1=CC=C(C=C1)C(CC(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3 encodes this topology, highlighting the sulfone (-SO₂-) and ketone (-C=O) functional groups.
Spectroscopic Signatures
While direct spectroscopic data for this compound is limited, analogs from the Royal Society of Chemistry publications provide insights:
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¹H NMR: Similar propan-1-one derivatives exhibit resonances at δ 7.2–8.0 ppm for aromatic protons and δ 3.2–3.8 ppm for methoxy groups .
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¹³C NMR: Carbonyl carbons typically appear near δ 195–205 ppm, while sulfone-attached carbons resonate at δ 50–60 ppm .
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IR Spectroscopy: Stretching vibrations for sulfone (1150–1300 cm⁻¹) and ketone (1650–1750 cm⁻¹) groups are expected .
Synthesis and Purification Strategies
Retrosynthetic Analysis
The compound can be synthesized via a Michael addition or Friedel-Crafts acylation pathway, leveraging methodologies from related structures :
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Core Formation: A propan-1-one backbone may be constructed using α,β-unsaturated ketones as intermediates.
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Sulfonation: Introducing the phenylsulfonyl group via sulfonic acid derivatives or thiol oxidation.
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Substituent Attachment: Sequential aryl group additions using Ullmann or Suzuki-Miyaura couplings .
Reported Protocols
A Royal Society of Chemistry procedure for analogous compounds involves:
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Step 1: Condensation of 4-chlorobenzoyl chloride with a β-keto sulfone precursor.
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Step 2: Purification via silica gel chromatography (hexane/ethyl acetate gradient) .
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Yield: Comparable syntheses report yields of 80–90% after optimization .
Table 1: Synthetic Parameters for Related Compounds
| Compound | Method | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 3-(4-Methoxyphenyl)propan-1-one | Column Chromatography | 84 | >95 |
| α-Monofluoro-β-ketosulfone | Asymmetric Catalysis | 88 | 98 |
Physicochemical Properties
Solubility and Stability
Though solubility data for this specific compound is unavailable, predictions based on structural analogs suggest:
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Lipophilicity: LogP ≈ 3.5–4.2 (moderate hydrophobicity due to aryl groups).
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Aqueous Solubility: <1 mg/mL (limited by sulfone and chloro substituents).
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Stability: Stable under inert atmospheres but prone to hydrolysis in acidic/basic conditions .
Thermal Properties
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Melting Point: Estimated 110–125°C based on similar sulfones .
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Decomposition: Likely above 250°C, releasing SO₂ and CO₂.
Future Research Directions
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